Cas no 209542-49-4 (m-PEG2-CH2CH2COOH)

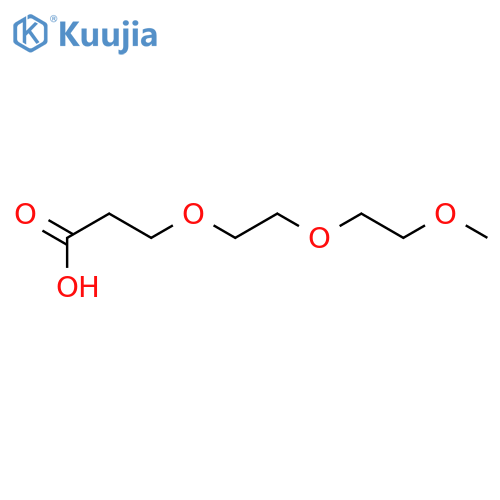

m-PEG2-CH2CH2COOH structure

商品名:m-PEG2-CH2CH2COOH

CAS番号:209542-49-4

MF:C8H16O5

メガワット:192.209643363953

MDL:MFCD20646047

CID:2357621

PubChem ID:18357715

m-PEG2-CH2CH2COOH 化学的及び物理的性質

名前と識別子

-

- mPEG2-CH2COOH

- 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid

- m-PEG3-acid

- 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid

- mPEG2-CH2CH2COOH

- BIPG1542

- HFCYTEWOPOCEBG-UHFFFAOYSA-N

- AK497991

- 3-[2-(2-methoxyethoxy)ethoxy]propionic acid

- 3-[2-(2-methoxy-ethoxy)-ethoxy]-propionic acid

- Propanoic acid, 3-[2-(2-methoxyethoxy)ethoxy]-

- m-PEG2-CH2CH2COOH

- AS-55076

- BP-20981

- CS-0036728

- 3-(2-(2-Methoxyethoxy)ethoxy)propanoicacid

- m-PEG3-COOH

- SY036261

- 209542-49-4

- SCHEMBL916775

- DB-136116

- A1-04427

- MFCD20646047

- C8H16O5

- ZB0969

- mPEG2-COOH

- AKOS027439388

- W13677

- HY-W043725

-

- MDL: MFCD20646047

- インチ: 1S/C8H16O5/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3,(H,9,10)

- InChIKey: HFCYTEWOPOCEBG-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])C(=O)O[H])C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 192.09977361 g/mol

- どういたいしつりょう: 192.09977361 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 9

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- ぶんしりょう: 192.21

- トポロジー分子極性表面積: 65

m-PEG2-CH2CH2COOH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20981-5g |

m-PEG2-CH2CH2COOH |

209542-49-4 | 98% | 5g |

10687.0CNY | 2021-07-14 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M898554-250mg |

3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid |

209542-49-4 | 97% | 250mg |

¥665.10 | 2022-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X24085-250mg |

3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid |

209542-49-4 | 97% | 250mg |

¥135.0 | 2024-07-18 | |

| TRC | P420490-50mg |

M-PEG3-Acid |

209542-49-4 | 50mg |

$ 185.00 | 2022-06-03 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M898554-100mg |

3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid |

209542-49-4 | 97% | 100mg |

¥415.80 | 2022-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CP-1067-100mg |

m-PEG2-CH2CH2COOH |

209542-49-4 | 100mg |

1140.0CNY | 2021-07-14 | ||

| TRC | P420490-100mg |

M-PEG3-Acid |

209542-49-4 | 100mg |

$ 275.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20981-1g |

m-PEG2-CH2CH2COOH |

209542-49-4 | 98% | 1g |

4132.0CNY | 2021-07-14 | |

| abcr | AB489129-1 g |

3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid; . |

209542-49-4 | 1g |

€336.70 | 2023-04-20 | ||

| eNovation Chemicals LLC | D755991-1g |

Propanoic acid, 3-[2-(2-methoxyethoxy)ethoxy]- |

209542-49-4 | 95% | 1g |

$105 | 2024-06-07 |

m-PEG2-CH2CH2COOH 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

209542-49-4 (m-PEG2-CH2CH2COOH) 関連製品

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:209542-49-4)m-PEG2-CH2CH2COOH

清らかである:99%/99%

はかる:1g/5g

価格 ($):158.0/502.0